molecular formula C17H14BrN3O3 B8309285 N-(4-bromo-3-nitrophenyl)-3-(2-cyanopropan-2-yl)benzamide

N-(4-bromo-3-nitrophenyl)-3-(2-cyanopropan-2-yl)benzamide

Cat. No.: B8309285
M. Wt: 388.2 g/mol
InChI Key: WJMLJNRJXAQUMD-UHFFFAOYSA-N
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Description

N-(4-bromo-3-nitrophenyl)-3-(2-cyanopropan-2-yl)benzamide is a useful research compound. Its molecular formula is C17H14BrN3O3 and its molecular weight is 388.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H14BrN3O3

Molecular Weight

388.2 g/mol

IUPAC Name

N-(4-bromo-3-nitrophenyl)-3-(2-cyanopropan-2-yl)benzamide

InChI

InChI=1S/C17H14BrN3O3/c1-17(2,10-19)12-5-3-4-11(8-12)16(22)20-13-6-7-14(18)15(9-13)21(23)24/h3-9H,1-2H3,(H,20,22)

InChI Key

WJMLJNRJXAQUMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-(2-cyanopropan-2-yl)benzoic acid 3 (436 mg, 2.304 mmol), HATU (1.051 g, 2.76 mmol) and DIPEA (0.762 mL, 4.61 mmol) in DMF (9 mL) was stirred 15 min at rt. 4-bromo-3-nitroaniline (200 mg, 0.922 mmol) was added and stirred overnight at 60° C. The reaction mixture was cooled to rt and extracted with CH2Cl2. Organic layer was washed (3×) with water, dried and evaporated. Purification by chromatography heptane:EtOAc (1:1) gave N-(4-bromo-3-nitrophenyl)-3-(2-cyanopropan-2-yl)benzamide 61 (894 mg, 89%). (m/z)=388 and 390 (M+H)+.
Quantity
436 mg
Type
reactant
Reaction Step One
Name
Quantity
1.051 g
Type
reactant
Reaction Step One
Name
Quantity
0.762 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two

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